Cross-Linking Coverage: Pimelic vs. Adipic Dihydrazide
In a direct comparison using eight model proteins and two multisubunit complexes (the ~1 MDa TRiC chaperonin and the 2.5 MDa 26S proteasome), pimelic acid dihydrazide (heptanedihydrazide, 7‑carbon spacer) provided more extensive cross-linking coverage than adipic acid dihydrazide (6‑carbon spacer) . The longer spacer length enabled pimelic dihydrazide to span a greater number of carboxyl‑carboxyl distances on protein surfaces. A subsequent optimization study confirmed that pimelic dihydrazide, when combined with DMTMM, could more than double the number of identified cross-linked peptides through systematic adjustment of reagent ratios, establishing a clear protocol‑level advantage . This performance difference is consistent with a library‑based study that identified a minimum dihydrazide arm length of ~5.8 Å for effective cross‑linking .
| Evidence Dimension | Extent of cross-linking coverage on model proteins and large complexes (TRiC, 26S proteasome) |
|---|---|
| Target Compound Data | Pimelic dihydrazide: more extensive coverage; >2x increase in cross-linked peptides under optimized conditions |
| Comparator Or Baseline | Adipic acid dihydrazide: less extensive coverage; baseline condition without optimization yielded fewer cross-links |
| Quantified Difference | Coverage increase of >2-fold in identified cross-linked peptides (three‑condition combination vs. baseline) is attributed to the heptanedihydrazide linker in the optimized protocol |
| Conditions | Five model proteins, TRiC chaperonin (~1 MDa, 16 subunits), 26S proteasome (2.5 MDa, >60 subunits); pH‑neutral cross‑linking with DMTMM; mass spectrometry readout |
Why This Matters
For procurement in structural proteomics, heptanedihydrazide delivers a retrievable distance‑constraint dataset that adipic dihydrazide cannot match, directly improving the resolution and completeness of protein‑structure models.
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